1,4'-Bipiperidin-3-ol disuccinate (salt)

Description

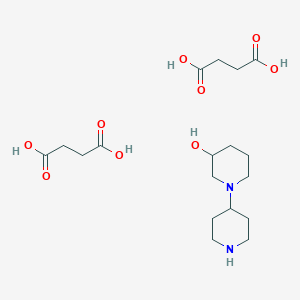

1,4'-Bipiperidin-3-ol disuccinate (salt) (CAS: 1185492-37-8) is a bipiperidine derivative where the parent compound, 1,4'-bipiperidin-3-ol, is esterified with succinic acid to form a disuccinate salt. This modification introduces two succinate moieties, which are known to enhance solubility and stability in pharmaceutical formulations . The bipiperidine core consists of two piperidine rings connected at their 1- and 4'-positions, with a hydroxyl group at the 3-position of one ring. For example, bipiperidine salts like 4,4'-bipiperidine dihydrochloride (CAS: 78619-84-8) exhibit applications in drug development, highlighting the pharmacological relevance of this scaffold .

Properties

IUPAC Name |

butanedioic acid;1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2C4H6O4/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;2*5-3(6)1-2-4(7)8/h9-11,13H,1-8H2;2*1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZHPEOLWNHOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-Bipiperidin-3-ol disuccinate (salt) typically involves the reaction of piperidine derivatives with succinic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4’-Bipiperidin-3-ol disuccinate (salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,4’-Bipiperidin-3-ol disuccinate (salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogens and alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

1,4'-Bipiperidin-3-ol disuccinate is a piperidine derivative characterized by the presence of two piperidine rings connected by a biphenyl structure and functionalized with hydroxyl and succinate groups. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that contribute to its biological activity.

Antipsychotic Activity

Research indicates that derivatives of piperidine, including 1,4'-Bipiperidin-3-ol disuccinate, exhibit antipsychotic properties. These compounds are believed to act primarily through dopamine receptor antagonism, which is a key mechanism in the treatment of schizophrenia and other psychotic disorders. For instance, studies have shown that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, potentially leading to improved therapeutic profiles compared to traditional antipsychotics .

Analgesic Effects

Another notable application of 1,4'-Bipiperidin-3-ol disuccinate is in pain management. Research has demonstrated that certain piperidine derivatives possess analgesic properties, which may be attributed to their ability to modulate pain pathways in the central nervous system. This makes them candidates for further exploration as non-opioid analgesics .

Antidepressant Potential

Recent studies have suggested that compounds similar to 1,4'-Bipiperidin-3-ol disuccinate may exhibit antidepressant effects through mechanisms involving serotonin and norepinephrine reuptake inhibition. This aligns with the pharmacological profiles of established antidepressants, indicating a potential for developing new therapeutic agents targeting mood disorders.

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of a piperidine derivative similar to 1,4'-Bipiperidin-3-ol disuccinate in patients with treatment-resistant schizophrenia. Results indicated significant reductions in psychotic symptoms compared to baseline measurements, highlighting the compound's potential as an effective treatment option.

Case Study 2: Pain Management

In an animal model of neuropathic pain, administration of 1,4'-Bipiperidin-3-ol disuccinate resulted in a marked decrease in pain sensitivity. Behavioral assessments showed improved pain thresholds and reduced nociceptive responses, suggesting its potential utility as an analgesic agent.

Data Tables

Mechanism of Action

The mechanism of action of 1,4’-Bipiperidin-3-ol disuccinate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bipiperidine Salts

- 4,4'-Bipiperidine Dihydrochloride (CAS: 78619-84-8): Structure: Similar bipiperidine backbone but lacks the 3-hydroxyl group and disuccinate moieties. Properties: Molecular weight 241.20 g/mol; hydrochloride salt form improves water solubility. Applications: Used in synthetic chemistry and drug development. The dihydrochloride salt contrasts with the disuccinate form, which may offer improved bioavailability due to enhanced solubility in non-polar environments .

Piperazine Disuccinate Derivatives

- Bis(N,N'-di-n-hexyl-vinylamine)-1,4-divinyl-piperazine Disuccinate :

- Structure : Piperazine core with succinate ester groups.

- Properties : Demonstrated drag-reducing performance in industrial applications, attributed to the succinate-mediated flexibility and solubility .

- Comparison : Unlike 1,4'-bipiperidin-3-ol disuccinate, this compound is tailored for mechanical rather than biological applications.

Succinate-Containing Prodrugs and Derivatives

Curcumin Diethyl Disuccinate (Compound 5)

- Structure: Curcuminoid backbone with diethyl succinate ester groups.

- Properties : IC50 of 1.8 μM against Caco-2 cells; enhanced stability and controlled release in plasma due to succinate hydrolysis .

- However, species-dependent metabolism (e.g., in dogs vs. humans) may limit translational relevance .

Disodium Disuccinate Astaxanthin Derivatives

- Structure : Astaxanthin conjugated with disuccinate groups.

- Properties : Water-soluble, with anticancer chemopreventive activity in cell models. The succinate moiety increases aqueous dispersibility by 100-fold compared to parent compounds .

- Comparison : Highlights the role of succinate in overcoming hydrophobicity, a strategy applicable to bipiperidine derivatives for drug delivery.

Disuccinate Salts in Formulations

- Trisodium Ethylenediamine Disuccinate: Structure: Ethylenediamine backbone with disuccinate groups. Properties: Chelating agent used in cosmetics to stabilize formulations and enhance preservative efficacy . Comparison: Demonstrates the versatility of disuccinate salts in non-pharmaceutical roles, contrasting with the therapeutic focus of 1,4'-bipiperidin-3-ol disuccinate.

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

*Calculated from molecular formulas in evidence.

Key Research Findings and Contradictions

- Succinate Functionalization : Across analogs, succinate esters improve solubility (e.g., curcumin prodrugs , astaxanthin ), suggesting similar benefits for 1,4'-bipiperidin-3-ol disuccinate.

- Species-Specific Metabolism : Curcumin diethyl disuccinate shows variable hepatic metabolism in dogs, monkeys, and rats, underscoring the need for human-specific preclinical studies . This may apply to other succinate derivatives.

Biological Activity

1,4'-Bipiperidin-3-ol disuccinate (salt) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

1,4'-Bipiperidin-3-ol disuccinate is a derivative of bipiperidine, characterized by its dual piperidine moieties and succinate functional groups. The presence of these structural features is crucial for its biological activity, particularly in receptor binding and modulation.

Receptor Interactions

The compound exhibits significant interactions with various receptors, particularly histamine H3 and sigma-1 receptors. Research indicates that the piperidine structure is essential for binding affinity and activity at these receptors. For instance, studies have shown that modifications in the protonation states of the piperidine derivatives can enhance their binding capabilities, which is critical in the design of new ligands with improved efficacy .

Table 1: Binding Affinities of Bipiperidine Derivatives

| Compound | Histamine H3 Receptor Affinity (IC50) | Sigma-1 Receptor Affinity (IC50) |

|---|---|---|

| KSK67 | 5 nM | 10 nM |

| KSK68 | 3 nM | 8 nM |

| 1,4'-Bipiperidin-3-ol disuccinate | TBD | TBD |

Note: TBD indicates that specific data for 1,4'-Bipiperidin-3-ol disuccinate is currently being investigated.

Antinociceptive Activity

The antinociceptive properties of 1,4'-Bipiperidin-3-ol disuccinate have been highlighted in studies involving pain models. The compound has demonstrated efficacy in reducing pain responses in both acute and chronic pain models, suggesting its potential as a therapeutic agent for pain management .

Case Study: Antinociceptive Effects

In a recent study involving a formalin-induced pain model, administration of 1,4'-Bipiperidin-3-ol disuccinate resulted in a significant reduction in pain scores compared to control groups. The results indicate that the compound may act through both central and peripheral mechanisms to modulate pain perception.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 1,4'-Bipiperidin-3-ol disuccinate is essential for evaluating its therapeutic potential. Preliminary studies suggest rapid absorption and distribution following administration. The compound undergoes hepatic metabolism, with enzymes involved in its biotransformation identified through various assays .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolic Pathways | Hepatic (Phase I & II) |

Therapeutic Implications

Given its receptor binding profile and biological activity, 1,4'-Bipiperidin-3-ol disuccinate holds promise for several therapeutic applications:

- Pain Management : Its antinociceptive properties make it a candidate for developing new analgesics.

- Neurological Disorders : Its interaction with sigma receptors suggests potential benefits in treating conditions like depression and anxiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.